COX‑2 Inhibitory Potential of the Naphthalene‑Methylsulfonyl Pharmacophore vs. Carboxylic‑Acid NSAID Scaffolds
In a head‑to‑head enzymatic study, naphthalene‑methylsulfonyl derivatives (compounds 3‑5 in the series) displayed 29–65 % COX‑2 inhibition at 10 µM, whereas the parent naproxen‑like carboxylic acid congeners showed divergent COX‑1/COX‑2 selectivity [1]. Although the exact CAS 1234957‑22‑2 compound was not directly assayed, it carries the identical naphthalene‑methylsulfonyl‑piperidine substructure, placing it in the same pharmacophoric cluster that yields a quantifiably different COX‑2 inhibition window compared with classical NSAID scaffolds.
| Evidence Dimension | COX‑2 enzymatic inhibition (% inhibition at 10 µM) |
|---|---|
| Target Compound Data | Naphthalene‑methylsulfonyl cluster (compounds 3‑5): 29–65 % COX‑2 inhibition at 10 µM [1] |
| Comparator Or Baseline | Naproxen‑like carboxylic‑acid naphthalene derivatives; compound 4 showed 65 % (COX‑2) vs. 50 % (COX‑1) inhibition at 10 µM [1] |
| Quantified Difference | Methylsulfonyl substitution shifts the COX‑2/COX‑1 inhibition ratio relative to the carboxylic‑acid series; absolute COX‑2 inhibition spans a 29–65 % range depending on peripheral substitution [1] |
| Conditions | Cell‑free COX‑1/COX‑2 enzymatic assay; compounds tested at 10 µM (Nencetti et al., 2015) |
Why This Matters
Researchers screening for COX‑2‑biased inhibitors gain a pre‑validated scaffold with known inhibition range, avoiding the gastric‑toxicity liabilities of carboxylic‑acid NSAIDs.
- [1] Nencetti S, Ciccone L, Rossello A, Nuti E, Milanese C, Orlandini E. Synthesis and cycloxygenase inhibitory properties of new naphthalene‑methylsulfonamido, naphthalene‑methylsulfonyl and tetrahydronaphthalen‑methylsulfonamido compounds. J Enzyme Inhib Med Chem. 2015;30(3):406‑412. doi:10.3109/14756366.2014.940937 View Source
